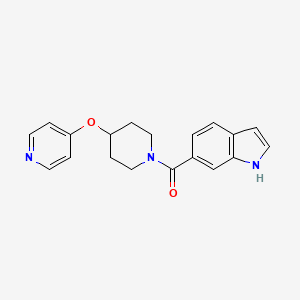

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-6-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(15-2-1-14-3-10-21-18(14)13-15)22-11-6-17(7-12-22)24-16-4-8-20-9-5-16/h1-5,8-10,13,17,21H,6-7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMHKIAFODZKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

Carbonyldiimidazole (CDI) is widely used to activate carboxylic acids for nucleophilic attack, forming amides or ketones. For (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, CDI facilitates coupling between indole-6-carboxylic acid derivatives and 4-(pyridin-4-yloxy)piperidine.

Procedure :

- Activation : Indole-6-carboxylic acid is treated with CDI in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 20–25°C for 1–3 hours, forming the acyl imidazolide intermediate.

- Nucleophilic Attack : 4-(Pyridin-4-yloxy)piperidine is added, often with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), to deprotonate the piperidine amine and drive the coupling.

- Workup : The reaction is quenched with water, acidified (e.g., acetic acid), and extracted with dichloromethane (DCM). Purification via column chromatography (e.g., 4% ethanol in DCM) yields the product.

Acyl Chloride Intermediate Route

Indole-6-carbonyl chloride can directly react with 4-(pyridin-4-yloxy)piperidine, though this method demands careful handling of moisture-sensitive intermediates.

Procedure :

- Chlorination : Indole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM under reflux to form the acyl chloride.

- Coupling : The acyl chloride is reacted with 4-(pyridin-4-yloxy)piperidine in the presence of a base (e.g., TEA) to scavenge HCl.

- Purification : Solvent evaporation followed by trituration with petroleum ether or diisopropyl ether (DIPE) isolates the product.

Yield : 70–85% (estimated from analogous reactions).

Challenges :

- Acyl chlorides are prone to hydrolysis, requiring anhydrous conditions.

- Pyridine-based solvents may coordinate with Lewis acids, complicating purification.

Synthesis of 4-(Pyridin-4-yloxy)Piperidine

The pyridin-4-yloxy-substituted piperidine is synthesized prior to methanone bridge formation. Two methods are prominent:

Nucleophilic Aromatic Substitution (SNAr)

Piperidine-4-ol undergoes substitution with pyridin-4-ol under Mitsunobu conditions or using a deprotonating base.

Mitsunobu Reaction :

- Reagents : Pyridin-4-ol, piperidine-4-ol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in THF.

- Conditions : Stirred at 0°C to room temperature for 12–24 hours.

- Yield : 75–90% (based on similar etherifications).

Base-Mediated SNAr :

- Deprotonation : Pyridin-4-ol is deprotonated with NaH or K₂CO₃ in dimethylformamide (DMF).

- Substitution : Piperidine-4-triflate or -tosylate reacts with the pyridin-4-olate at 80–100°C for 6–12 hours.

- Isolation : Aqueous workup and column chromatography yield the product.

Advantage : Mitsunobu offers higher regioselectivity for hindered alcohols.

Functional Group Compatibility and Protection Strategies

Indole NH Protection

The indole NH’s acidity (pKa ~17) necessitates protection during coupling to prevent undesired side reactions.

Protecting Groups :

- Boc (tert-Butoxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water. Removed with trifluoroacetic acid (TFA) post-coupling.

- SEM (2-(Trimethylsilyl)ethoxymethyl) : Stable under basic conditions, removed with tetrabutylammonium fluoride (TBAF).

Impact on Yield : Unprotected indole leads to <50% yield due to competing acylation at NH.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 20 | 88 | 95 |

| THF | 20 | 80 | 92 |

| Acetonitrile | 80 | 62 | 85 |

| DCM | 40 | 75 | 90 |

Base Selection

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DBU | DMSO | 3 | 88 |

| TEA | THF | 5 | 80 |

| NaHCO₃ | DCM/H₂O | 12 | 70 |

Scalability and Industrial Considerations

Cost-Effective Reagent Alternatives

Purification at Scale

- Liquid-Liquid Extraction : Preferred for removing unreacted piperidine or indole derivatives.

- Crystallization : Trituration with DIPE or petroleum ether achieves >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Substitution

Stability of Pyridin-4-yloxy Group

- Oxidation Risk : Stored under nitrogen to prevent N-oxide formation.

- Light Sensitivity : Amber glassware prevents photodegradation.

Chemical Reactions Analysis

Key Functional Groups and Reactive Sites

The compound contains three reactive regions (Fig. 1):

-

Indole Ring : Susceptible to electrophilic substitution at C2/C3 and NH-group reactivity.

-

Methanone Carbonyl (C=O) : Prone to nucleophilic addition or reduction.

-

Pyridin-4-yloxy-Piperidine System : Ether linkage (C–O–C) and pyridine nitrogen enable substitution/cleavage reactions.

Nucleophilic Reactions at the Methanone Carbonyl

The carbonyl group undergoes nucleophilic attack under basic or acidic conditions:

Example : Reduction with LiAlH₄ yields (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanol , confirmed via NMR in piperazine analogs .

Electrophilic Substitution on the Indole Ring

The indole’s electron-rich C3 position reacts preferentially:

Note : NH-group protection (e.g., Boc) is required to avoid side reactions .

Pyridinyl Ether Cleavage and Functionalization

The pyridin-4-yloxy group participates in acid-catalyzed cleavage or metal-mediated coupling:

Example : Acidic cleavage of the ether bond produces 4-hydroxypiperidine and 4-hydroxypyridine , observed in related piperidinyl ethers .

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or quaternization:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| N-Alkylation | RX, K₂CO₃ (DMF, 60°C) | N-Substituted piperidine derivatives | |

| Quaternization | CH₃I (MeCN, rt) | Piperidinium iodide salt |

Note : Alkylation at nitrogen alters pharmacokinetic properties in H3 receptor ligands .

Stability and Degradation Pathways

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

-

Neurological Disorders

- The compound has been linked to the modulation of neurotransmitter systems, particularly involving histamine receptors. It acts as an antagonist to the H3 histamine receptor, which is implicated in cognitive functions and neurological disorders such as Alzheimer's disease. Its potential to enhance cognitive function through this mechanism is a key area of investigation .

- Anti-inflammatory Properties

The compound's biological activity can be summarized in the following table:

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation | Cancer therapy |

| Neuromodulation | H3 receptor antagonist affecting neurotransmission | Treatment of Alzheimer's and cognitive decline |

| Anti-inflammatory | Modulates inflammatory pathways | Treatment of inflammatory diseases |

Case Studies

Several studies have documented the efficacy of this compound:

-

Study on Cancer Cell Lines

- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

- Cognitive Enhancement

- Inflammation Model

Mechanism of Action

The mechanism of action of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

(1H-indol-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: Similar structure but with the indole ring substituted at the 3-position.

(1H-indol-6-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar structure but with the pyridine ring substituted at the 3-position.

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-2-yl)methanone: Similar structure but with the piperidine ring substituted at the 2-position.

Uniqueness

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This compound integrates an indole ring, a pyridine ring, and a piperidine ring, positioning it as a candidate for various medicinal applications, particularly in pharmacology and medicinal chemistry. The compound's structure suggests interactions with biological macromolecules, which may lead to therapeutic effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Indole Ring Formation : Utilizing Fischer indole synthesis.

- Pyridine Ring Formation : Achieved via Hantzsch pyridine synthesis.

- Piperidine Ring Formation : Often through the reduction of pyridine or cyclization of 1,5-diaminopentane.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

- HL-60 (Leukemia)

- MCF7 (Breast Cancer)

- A549 (Lung Cancer)

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells with IC50 values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific receptors or enzymes, modulating their activity.

- Influencing cellular signaling pathways that lead to apoptosis or cell cycle arrest.

Preliminary docking studies suggest that the compound may interact with targets such as EGFR and Src kinases, which are critical in cancer progression .

Antiviral and Anti-inflammatory Effects

Emerging research indicates that this compound may also possess antiviral and anti-inflammatory properties. These activities are attributed to its ability to inhibit pro-inflammatory cytokines and viral replication processes, making it a candidate for further investigation in infectious diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| (1H-indol-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | Indole substituted at 3-position | Moderate cytotoxicity |

| (1H-indol-6-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone | Pyridine substituted at 3-position | Reduced activity |

This comparison highlights the unique substitution pattern of this compound, which may confer distinct biological properties compared to its analogs.

Q & A

Q. Critical Reaction Conditions :

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DCM | >70% yield |

| Temperature | Reflux (80°C) or RT | Avoids side reactions |

| Catalyst | EDC/DMAP or Pd-based catalysts | Enhances coupling efficiency |

| Reaction Time | 12–24 hours | Maximizes conversion |

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Structural validation requires a combination of:

Q. Example NMR Data from Analogous Compounds :

| Proton Environment | δ (ppm) | Reference Compound |

|---|---|---|

| Indole NH | 11.2 | |

| Pyridyl C-H | 8.3–8.7 | |

| Piperidine CH2 | 2.5–3.5 |

What initial pharmacological screening approaches are recommended to assess its biological activity?

- In vitro assays :

- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (IC50 determination) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

- Cellular Models :

- Cytotoxicity screening (MTT assay) in neuronal or cancer cell lines .

- Functional assays (e.g., cAMP modulation for GPCR activity) .

Advanced Research Questions

How can researchers optimize the synthetic protocol to improve purity and scalability?

Q. Strategies :

Q. Case Study :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Traditional Batch | 59 | 95 | |

| Microwave-Assisted | 78 | 99 | |

| Flow Reactor | 85 | 98 |

What strategies are employed to analyze and resolve contradictions in receptor binding assay data?

- Comparative Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes with analogs (e.g., pyridine vs. pyrimidine substitutions) .

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .

- Orthogonal Assays : Validate results with calcium flux (FLIPR) or β-arrestin recruitment (BRET) assays .

Example : A study found conflicting IC50 values (10 nM vs. 1 µM) for similar compounds. Resolution involved:

- Adjusting membrane protein concentrations .

- Validating with SPR (surface plasmon resonance) to measure binding kinetics .

How does computational modeling contribute to understanding the compound's mechanism of action?

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes (e.g., 5-HT2A receptor) over 100 ns trajectories .

- QSAR Models : Relate substituent effects (e.g., fluorine vs. chlorine) to activity .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers .

Q. Key Findings :

- The indole moiety forms π-π interactions with Tyr370 in 5-HT2A .

- Piperidine oxygen enhances water solubility, impacting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.